Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl-
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Overview
Description
Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl-: is a compound known for its unique chemical structure and properties. It is a derivative of semicarbazide, which is a derivative of urea or hydrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- typically involves the reaction of semicarbazide with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is usually purified through recrystallization .
Industrial Production Methods: Industrial production of semicarbazide derivatives often involves a one-pot synthesis approach. This method includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine, followed by the interaction of the carbamate with hydrazine to yield the semicarbazide .
Chemical Reactions Analysis
Types of Reactions: Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding amines .
Scientific Research Applications
Chemistry: In chemistry, semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been shown to interact with various biological targets, making it a valuable tool in biochemical studies .
Medicine: In medicinal chemistry, semicarbazide derivatives are explored for their potential therapeutic properties. They have been investigated for their antimicrobial, antiviral, and anticancer activities .
Industry: In the industrial sector, semicarbazide compounds are used as stabilizers in polymer production and as markers for detecting the illegal use of certain antibiotics in food products .
Mechanism of Action
The mechanism of action of semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes .
Comparison with Similar Compounds
Thiosemicarbazide: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Hydrazones: Formed by the reaction of hydrazine with aldehydes or ketones.
Semicarbazones: Formed by the reaction of semicarbazide with aldehydes or ketones.
Uniqueness: Semicarbazide, 1-(4-pyridyl)methylene-4-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its photochromic properties make it particularly valuable in material science and photochemistry .
Properties
Molecular Formula |
C13H12N4O |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-pyridin-4-ylmethylideneamino]urea |
InChI |
InChI=1S/C13H12N4O/c18-13(16-12-4-2-1-3-5-12)17-15-10-11-6-8-14-9-7-11/h1-10H,(H2,16,17,18)/b15-10+ |
InChI Key |
ZHYMMIXLRBJREC-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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